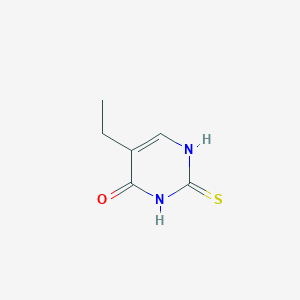

5-Ethyl-2-thiouracil

Description

Historical Context of Thiouracil Derivatives in Medicinal Chemistry

Thiouracil and its derivatives have a significant history in medicinal chemistry, initially gaining prominence for their antithyroid properties. nbinno.compharmacompass.com Compounds like methylthiouracil (B1676490) and propylthiouracil (B1679721) have been used to manage hyperthyroidism by inhibiting the synthesis of thyroid hormones. mzsr.skwikipedia.orgdrugbank.com This is achieved by blocking the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin. drugbank.com Over the years, research has expanded to explore other potential therapeutic applications of thiouracil derivatives, including their use as antiviral, antibacterial, and anticancer agents. ontosight.aiontosight.ai The synthesis of various thiouracil analogs, including those with substitutions at the 5th and 6th positions of the pyrimidine (B1678525) ring, has been a key focus of this research.

Significance of Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic scaffold that is of immense interest in drug discovery. nih.govresearchgate.net As a core component of nucleobases in DNA and RNA, pyrimidine derivatives can readily interact with various biological macromolecules such as enzymes and genetic material. nih.govresearchgate.net This inherent biocompatibility and potential for specific molecular interactions have led to the development of numerous drugs containing the pyrimidine motif. These drugs exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govresearchgate.nettandfonline.com The versatility of the pyrimidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to create potent and selective therapeutic agents. mdpi.com

Overview of 5-Ethyl-2-thiouracil's Position within Thiouracil Analogs

This compound is distinguished from other thiouracil derivatives by the presence of an ethyl group at the 5-position of the pyrimidine ring. This substitution can influence the compound's lipophilicity, which in turn affects its membrane permeability and interaction with biological targets. vulcanchem.com Structure-activity relationship (SAR) studies on thiouracil derivatives have shown that the nature of the substituent at the 5-position can significantly impact their biological activity. vulcanchem.com For instance, in some series of compounds, an ethyl group at this position has been associated with enhanced antiviral activity against certain viruses like HIV-1. vulcanchem.com The presence of the sulfur atom at the 2-position is also critical, as it can participate in binding to the active sites of enzymes.

Research Trajectory and Future Directions for this compound

The research trajectory for this compound has evolved from its initial consideration as a potential antithyroid agent to its investigation as a scaffold for developing new therapeutic agents with a broader range of activities. nbinno.com Current and future research is likely to focus on several key areas:

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWJPAOAQCXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388230 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-37-4 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations of 5 Ethyl 2 Thiouracil and Its Analogs

Anticancer Research

The search for novel therapeutic agents with improved efficacy and selectivity against malignant cells is a cornerstone of oncological research. Within this framework, derivatives of 2-thiouracil (B1096), including 5-Ethyl-2-thiouracil, have emerged as a promising class of compounds. Their structural similarity to the pyrimidine (B1678525) bases of nucleic acids allows them to function as antimetabolites, interfering with the synthesis of DNA and RNA, which is crucial for the rapid proliferation of cancer cells. pharmacophorejournal.com Extensive research has been dedicated to synthesizing and evaluating various analogs of this compound to enhance their cytotoxic profiles and elucidate their mechanisms of action against a range of human cancers.

Cytotoxic Effects Against Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic potential of this compound analogs against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development. The primary method for assessing this cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.

Derivatives of 2-thiouracil have shown notable activity against the MCF-7 human breast cancer cell line. In one study, novel 2-thiouracil-5-sulfonamide isosteres were synthesized and evaluated for their anticancer properties. pharmacophorejournal.com One of the most active compounds, designated 5d, exhibited a promising IC50 value of 0.52 µg/mL against MCF-7 cells, which was more potent than the standard chemotherapeutic drug 5-Fluorouracil (B62378) (5-FU) with an IC50 of 0.67 µg/mL in the same assay. pharmacophorejournal.compharmacophorejournal.com

Further research into N'-(2-thiouracil-5-oyl)hydrazone derivatives also revealed significant cytotoxic effects against MCF-7 cells. researchgate.net Several compounds in this series, including 3j, 4a, 3c, 3b, and 3h, displayed prominent activity with IC50 values of 3.40, 3.50, 3.60, 3.70, and 3.80 µg/mL, respectively. researchgate.net Another study on polysubstituted pyrimidine derivatives identified compound 7 as being particularly effective against MCF-7 cells. capes.gov.br Additionally, 2-thiouracil sulfonamide derivatives have been investigated, with compound 9 showing potent activity against MCF-7 cells with an IC50 of 2.92 µg/mL. pharmacophorejournal.compharmacophorejournal.com

Some 2-thiouracil derivatives have been found to induce apoptosis in MCF-7 cells by affecting the expression of key regulatory proteins. researchgate.net For instance, compounds 3b and 3g were shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic proteins Bax and caspase-3. researchgate.net

The following table summarizes the cytotoxic activity of selected 2-thiouracil analogs against the MCF-7 breast cancer cell line.

| Compound/Analog | IC50 (µg/mL) | Reference |

| Compound 5d (2-thiouracil-5-sulfonamide isostere) | 0.52 | pharmacophorejournal.compharmacophorejournal.com |

| 5-Fluorouracil | 0.67 | pharmacophorejournal.com |

| Compound 3j (N'-(2-thiouracil-5-oyl)hydrazone) | 3.40 | researchgate.net |

| Compound 4a (N'-(2-thiouracil-5-oyl)hydrazone) | 3.50 | researchgate.net |

| Compound 3c (N'-(2-thiouracil-5-oyl)hydrazone) | 3.60 | researchgate.net |

| Compound 3b (N'-(2-thiouracil-5-oyl)hydrazone) | 3.70 | researchgate.net |

| Compound 3h (N'-(2-thiouracil-5-oyl)hydrazone) | 3.80 | researchgate.net |

| Compound 9 (2-thiouracil sulfonamide derivative) | 2.92 | pharmacophorejournal.compharmacophorejournal.com |

The cytotoxic effects of this compound analogs have also been extensively studied in liver cancer cell lines, primarily HepG-2 and Huh-7. A series of 2-thiouracil-5-sulfonamide isosteres demonstrated significant activity, with compound 5d showing an IC50 of 0.63 µg/mL against HepG-2 cells, which is considerably more potent than 5-Fluorouracil (IC50 of 5 µg/mL). pharmacophorejournal.compharmacophorejournal.com

In another study, thiopyrimidine/chalcone (B49325) hybrids were evaluated for their anti-hepatocellular carcinoma activity. researchgate.net Compounds 5e and 5h were identified as the most active, with IC50 values ranging from 0.55 to 2.58 μM against both HepG-2 and Huh-7 cells. researchgate.net Research on novel pyrimidine pyrazoline-anthracene derivatives also showed broad-spectrum anticancer activity against these two cell lines, with compound 4e exhibiting high potency (IC50 = 5.34 µg/mL for HepG-2 and 6.13 µg/mL for Huh-7). tandfonline.com

Furthermore, certain 2-thiouracil sulfonamide carbothioamides, specifically compounds 7a and 7c, have shown high activity against liver carcinoma cells. researchgate.net The table below presents the cytotoxic data for various 2-thiouracil derivatives against liver cancer cell lines.

| Compound/Analog | Cell Line | IC50 | Reference |

| Compound 5d (2-thiouracil-5-sulfonamide isostere) | HEPG-2 | 0.63 µg/mL | pharmacophorejournal.compharmacophorejournal.com |

| 5-Fluorouracil | HEPG-2 | 5 µg/mL | pharmacophorejournal.com |

| Compound 5e (thiopyrimidine/chalcone hybrid) | HepG-2, Huh-7 | 0.55 - 2.58 µM | researchgate.net |

| Compound 5h (thiopyrimidine/chalcone hybrid) | HepG-2, Huh-7 | 0.55 - 2.58 µM | researchgate.net |

| Compound 4e (pyrimidine pyrazoline-anthracene derivative) | HepG-2 | 5.34 µg/mL | tandfonline.com |

| Compound 4e (pyrimidine pyrazoline-anthracene derivative) | Huh-7 | 6.13 µg/mL | tandfonline.com |

Research has also extended to the evaluation of 2-thiouracil derivatives against ovarian cancer. A study focusing on 2-thiouracil-5-sulfonamide derivatives reported promising anticancer activity against the A-2780 ovarian cancer cell line. researchgate.netnih.govmdpi.com Several synthesized compounds, including 6b, 6d-g, and 7b, demonstrated significant cytotoxic effects. researchgate.netnih.govmdpi.com Another study involving a 2-thiouracil-5-sulphonamide derivative bearing a chromone (B188151) moiety also showed promising activity against A-2780 cells when compared to 5-Fluorouracil. afjbs.com The development of Ru(II)-based complexes containing 2-thiouracil derivatives has also shown potent cytotoxicity against a panel of cancer cell lines, including OVCAR-3, another ovarian cancer line. nih.gov

The cytotoxic potential of 2-thiouracil analogs has been investigated against the HT-29 colon cancer cell line. In a study of 2-thiouracil-5-sulfonamide derivatives, several compounds showed promising anticancer activity. researchgate.netnih.govmdpi.com Specifically, compounds 6b, 6d-g, and 7b were noted for their cytotoxic effects. researchgate.netnih.govmdpi.com The most potent compound, 6e, was found to induce cell cycle arrest in the S phase in HT-29 cells. researchgate.netnih.govmdpi.com

Another investigation into new synthesized compounds of 2-thiouracil sulfonamide derivatives found varying cytotoxic effects against HT-29 cells. researchgate.net Compounds 3a and 3c showed IC50 values of 0.59 ± 0.03 µg/mL and 0.82 ± 0.09 µg/mL respectively, which were comparable to 5-FU (0.59 ± 0.03 µg/mL). researchgate.net Additionally, a 2-thiouracil-5-sulphonamide derivative with a chromone moiety also demonstrated encouraging activity against the HT-29 cell line. afjbs.com

The following table summarizes the IC50 values of selected 2-thiouracil derivatives against the HT-29 colon cancer cell line.

| Compound/Analog | IC50 (µg/mL) | Reference |

| Compound 3a (2-thiouracil sulfonamide derivative) | 0.59 ± 0.03 | researchgate.net |

| Compound 3c (2-thiouracil sulfonamide derivative) | 0.82 ± 0.09 | researchgate.net |

| 5-Fluorouracil | 0.59 ± 0.03 | researchgate.net |

The anticancer research on 2-thiouracil derivatives has also included leukemia cell lines. Specifically, studies have shown the cytotoxic effects of these compounds against the MOLT-4 T-lymphoblastic leukemia cell line. ekb.eg One study on 6-aryl-5-cyano thiouracils reported that compound 6i displayed a potent growth inhibitory effect on MOLT-4 cells, with a growth percentage of 42.38% at a 10 µM concentration. nih.govresearchgate.net This indicates significant cytotoxic activity. Ru(II) complexes incorporating 6-methyl-2-thiouracil have also been identified as potential antileukemic drug candidates. preprints.org

Non-Small Cell Lung Cancer (HOP-92)

Analogs of this compound have demonstrated notable activity against non-small cell lung cancer cell lines, particularly HOP-92. Research into novel 6-aryl-5-cyano-2-thiouracil derivatives has identified compounds with potent growth inhibitory effects on the HOP-92 cell line. researchgate.net Specifically, certain derivatives were highlighted for their promising activity against various non-small cell lung cancer cell lines, including HOP-92. researcher.life

Further studies on pyrimidine derivatives have also shown positive results. For instance, some newly synthesized dihydropyrimidine (B8664642) analogues were found to be active against the HOP-92 cell line. researchgate.net The cytotoxic activity of these compounds is often evaluated as part of broader cancer screening programs, where activity against a panel of cell lines, including HOP-92, is assessed. researchgate.netavolsenchem.com One study reported that a 2-thiouracil-5-carbonitrile derivative exhibited potent growth inhibition against the HOP-92 cell line. researcher.life

Table 1: Anticancer Activity of 2-Thiouracil Analogs against Non-Small Cell Lung Cancer (HOP-92)

| Compound Type | Specific Analog (if specified) | Cell Line | Activity Noted | Reference |

| 6-Aryl-5-cyano-2-thiouracil | Compound 6d | HOP-92 | Potent growth inhibitory effect | researchgate.net |

| 2-Thiouracil-5-carbonitrile | Compound 80 | HOP-92 | Potential growth inhibition | researcher.life |

| Dihydropyrimidine | Compounds 4a and 4d | HOP-92 | Active | researchgate.net |

Renal Cancer (UO-31, A498)

The efficacy of this compound analogs has also been evaluated against renal cancer cell lines, including UO-31 and A498. The UO-31 and A498 cell lines are part of the National Cancer Institute's 60-cell line panel used for anticancer drug screening. ontosight.ai

Preliminary screenings of novel 6-aryl-5-cyano thiouracil derivatives indicated that most of these compounds had limited cytotoxic activity against the UO-31 and A498 renal cancer cell lines. researchgate.netgoogle.com However, other studies on different heterocyclic compounds have reported activity against these cell lines. For instance, some phthalazone (B110377) derivatives have shown IC50 values below 10 µM against the UO-31 cell line, and certain benzimidazole (B57391) compounds displayed IC50 values in the range of 0.2-0.3 µM against both A498 and UO-31 cell lines. researchgate.net While not direct analogs of this compound, these findings highlight the ongoing search for effective agents against renal cancer.

Table 2: Cytotoxic Activity of Thiouracil Analogs and Other Compounds against Renal Cancer Cell Lines

| Compound Type | Cell Line | Activity Noted | Reference |

| 6-Aryl-5-cyano thiouracil | UO-31, A498 | Limited cytotoxic activity | researchgate.net |

| Phthalazones | UO-31 | IC50 values below 10 µM | researchgate.net |

| Benzimidazoles | A498, UO-31 | IC50 values in the range of 0.2-0.3 µM | researchgate.net |

Mechanism of Anticancer Action

The anticancer effects of 2-thiouracil derivatives are believed to stem from several mechanisms, including the inhibition of DNA synthesis, interaction with key enzymes in nucleotide metabolism, and the induction of cell cycle arrest.

Inhibition of DNA Synthesis

A fundamental mechanism through which 5-substituted-2-thiouracil derivatives are thought to exert their anticancer effects is by inhibiting DNA synthesis. researchgate.netualberta.ca This action disrupts the replication process in rapidly dividing cancer cells, leading to their demise. The structural similarity of these compounds to natural pyrimidines allows them to interfere with nucleic acid synthesis. researchgate.net For example, certain S-[2-(N,N-dialkylamino)ethyl]isothiourea derivatives, which are structurally related to thiouracils, have been shown to rapidly inhibit DNA synthesis in melanoma cell lines. lookchem.com

Interaction with Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS is a well-established target for cancer chemotherapy, with 5-fluorouracil (5-FU) being a prominent example. Due to the structural resemblance between thiouracil derivatives and 5-FU, it is suggested that they may share a similar mechanism of action by inhibiting thymidylate synthase. ualberta.ca

Molecular docking studies have been performed on some thiouracil derivatives to investigate their binding affinity towards thymidylate synthase. ualberta.ca These studies suggest that thiouracil compounds can form hydrogen bonds with amino acid residues in the active site of the TS enzyme. ualberta.ca This interaction is believed to inhibit the enzyme, leading to a reduction in dTMP production and subsequent disruption of DNA synthesis.

Induction of Cell Cycle Arrest

Another significant anticancer mechanism of 2-thiouracil analogs is the induction of cell cycle arrest. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating and can trigger apoptosis.

Several studies have demonstrated that derivatives of 2-thiouracil can induce cell cycle arrest at the G1/S phase transition. researchgate.net This prevents the cell from entering the S phase, where DNA replication occurs. For instance, novel 2-thiouracil-5-sulfonamide derivatives have been shown to cause cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells. This effect is often mediated through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for the progression from the G1 to the S phase. The upregulation of cell cycle inhibitors like p21 and p27 has also been observed following treatment with certain thiouracil derivatives, further contributing to G1/S arrest. Some pyrimidine derivatives have also been noted to cause cell cycle arrest in the G1/S phase. A study on uracil (B121893) and thiouracil derivatives showed that a particular compound arrested the HCT116 cell cycle at the G0-G1 phase.

Table 3: Induction of Cell Cycle Arrest by 2-Thiouracil Analogs

| Compound Type | Cell Line | Effect | Mechanism | Reference |

| 2-Thiouracil-5-sulfonamide | A-2780 (ovarian) | G1/S phase arrest | Inhibition of CDK2A, enhanced expression of p21 and p27 | |

| 2-Thiouracil derivative | MCF-7 (breast) | G1/S phase arrest | Inhibition of CDK2 | |

| Uracil/Thiouracil derivative | HCT116 (colorectal) | G0/G1 phase arrest | Not specified |

S Phase Arrest

Certain analogs of this compound have been identified as potent inducers of cell cycle arrest at the S phase. Specifically, the 2-thiouracil-5-sulfonamide derivative, compound 6e, demonstrated the ability to induce S phase arrest in HT-29 (colon) and MCF-7 (breast) cancer cell lines. mdpi.comresearchgate.netnih.govnih.gov This arrest prevents the cell from replicating its DNA, thereby halting proliferation. The mechanism is linked to the broader effects of these compounds on cell cycle regulation, including the inhibition of key enzymes and regulatory proteins. mdpi.comresearchgate.netnih.govnih.gov For instance, some pyrimidine derivatives are known to cause cell cycle arrest in the S-phase in MCF-7 cells. mdpi.com The induction of S phase arrest by these thiouracil analogs highlights their potential as anticancer agents by targeting a critical phase of cell division. mdpi.comresearchgate.net

G2/M Phase Arrest

Analogs of this compound have also been shown to induce cell cycle arrest at the G2/M checkpoint. mdpi.comresearchgate.netnih.govmdpi.com This phase is the final checkpoint before a cell enters mitosis. The 2-thiouracil-5-sulfonamide derivative, compound 6e, was found to cause a significant accumulation of HepG2 (liver) cancer cells in the G2/M phase. mdpi.comresearchgate.netnih.govnih.gov This effect is consistent with the compound's ability to inhibit cyclin-dependent kinases (CDKs) that regulate the G2/M transition. mdpi.comresearchgate.net Other pyrimidine derivatives have also been reported to induce G2/M arrest through a p53-p21-mediated pathway. ekb.eg The ability of these compounds to halt the cell cycle at this critical stage prevents damaged cells from dividing and proliferating, contributing to their anticancer properties. rsc.org

Stimulation of Apoptotic Cell Death

A significant anticancer mechanism of this compound analogs is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.netnih.gov Research has shown that 2-thiouracil derivatives can trigger apoptosis in various cancer cell lines. africaresearchconnects.com For example, the 2-thiouracil-5-sulfonamide derivative, compound 6e, was observed to stimulate apoptotic death in A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells. mdpi.comresearchgate.netnih.gov This apoptotic effect was confirmed by an increase in the percentage of cells in the late stages of apoptosis. mdpi.com The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3 and caspase-8. africaresearchconnects.commdpi.com Ruthenium(II) complexes incorporating 2-thiouracil derivatives have also been shown to induce apoptosis in HL-60 and HepG2 cancer cells. preprints.orgacs.orgresearchgate.net

Inhibition of Cyclin-Dependent Kinase 2A (CDK2A)

Certain 2-thiouracil derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2A (CDK2A), a key enzyme in cell cycle regulation. mdpi.comresearchgate.netnih.govresearchgate.net The deregulation of CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. researchgate.net A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their CDK2A inhibitory activity, with several compounds showing promising results. mdpi.comresearchgate.net The most active compound, 6e, demonstrated significant inhibition of CDK2A, comparable to the known kinase inhibitor Roscovitine. mdpi.com Molecular docking studies have supported these findings, showing that these derivatives can bind effectively to the CDK2A active site. mdpi.comresearchgate.net This inhibition of CDK2A is a primary mechanism by which these compounds induce cell cycle arrest. mdpi.comtechscience.com

Enhanced Expression of Cell Cycle Inhibitors (p21, p27)

In addition to directly inhibiting CDKs, 2-thiouracil analogs can indirectly cause cell cycle arrest by increasing the expression of endogenous cell cycle inhibitors, specifically p21 and p27. mdpi.comresearchgate.netnih.govnih.gov These proteins are cyclin-dependent kinase inhibitors that bind to and inactivate CDK/cyclin complexes, such as CDK2/cyclin E, thereby halting cell cycle progression. mdpi.comnih.gov In studies involving the 2-thiouracil-5-sulfonamide derivative 6e, treatment of MCF-7 cells led to a significant increase in the protein levels of both p21 and p27. mdpi.comresearchgate.netnih.govresearchgate.net The expression of p21 and p27 in MCF-7 cells treated with compound 6e increased by approximately 2.6-fold and 2.2-fold, respectively. mdpi.comnih.govresearchgate.net This upregulation of p21 and p27 contributes to the observed cell cycle arrest and demonstrates a multi-faceted mechanism of action for these compounds. nih.govcu.edu.eg

Antiviral Investigations

Activity against HIV-1

Derivatives of this compound belong to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). vulcanchem.commdpi.com These compounds, including S-DABOs (S-dihydro-alkoxy-benzyl-oxopyrimidines), inhibit the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the virus. mdpi.comacs.orgresearchgate.net

Structure-activity relationship (SAR) studies have revealed that the ethyl group at the 5-position of the thiouracil ring is beneficial for anti-HIV-1 activity, with compounds having ethyl substituents showing 10–100 times higher activity than those with methyl or isopropyl groups. vulcanchem.com Specific analogs, such as 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil (B12672013), demonstrate potent activity against wild-type HIV-1, with EC50 values in the nanomolar range. vulcanchem.com Furthermore, compounds like 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil have shown resilience against common drug-resistant HIV-1 mutant strains. kuleuven.be The anti-HIV activity of these derivatives makes them important leads in the development of new antiretroviral therapies. researchgate.netresearchgate.netcapes.gov.br

Interactive Data Tables

Table 1: Effect of 2-Thiouracil-5-Sulfonamide Analog 6e on Cell Cycle Distribution Data derived from flow cytometry analysis after 48h treatment with IC50 concentration of compound 6e. mdpi.comnih.gov

| Cell Line | Predominant Arrest Phase |

| A-2780 (Ovarian) | G1/S |

| HT-29 (Colon) | S |

| MCF-7 (Breast) | S |

| HepG2 (Liver) | G2/M |

Table 2: Upregulation of p21 and p27 in MCF-7 Cells by Analog 6e Fold increase in protein expression compared to control after 48h treatment. nih.govresearchgate.net

| Protein | Fold Increase |

| p21 | ~2.6 |

| p27 | ~2.2 |

Table 3: Anti-HIV-1 Activity of Selected Thiouracil Derivatives EC50 represents the concentration required for 50% inhibition of viral replication.

| Compound | Virus Strain | EC50 (µM) |

| 1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil | Wild-type HIV-1 | 0.001–0.01 vulcanchem.com |

| 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil | HIV-1/100-Ile | 0.04 - 0.09 |

| 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil | HIV-1/100-Ile | 0.04 - 0.09 |

| 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | HIV-1/100-Ile | 0.04 - 0.09 |

Activity against Mutant Strains (e.g., Y181C, K103N)

A significant challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. Key mutations in the reverse transcriptase enzyme, such as Y181C and K103N, are known to confer resistance to many first-generation NNRTIs. drugsincontext.comnih.gov However, certain analogues of this compound have demonstrated continued efficacy against these challenging mutants.

Studies have shown that specific derivatives, such as 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil, remain active against a majority of viruses that contain single mutations conferring NNRTI resistance. asm.orgkuleuven.be Research on various 6-benzyl-substituted analogues revealed moderate activity against Y181C and combined Y181C + K103N mutated strains. researchgate.net In some instances, the activity of these analogues against the mutated strains was marginally better than that of the reference compound MKC-442. researchgate.net This retained activity suggests that these thiouracil derivatives have a distinct binding mode or flexibility that can accommodate changes in the RT enzyme's structure caused by these resistance mutations. asm.org

Table 1: Activity of this compound Analogs Against Wild-Type and Mutant HIV-1 Strains

| Compound Class/Derivative | Target Virus Strain(s) | Observed Activity | Reference(s) |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Wild-Type HIV-1, NNRTI-resistant mutants | Remains active against the majority of viruses with single resistance mutations. | , asm.org, kuleuven.be |

| 5-alkyl-6-(3-bromo-benzyl) derivatives | HIV-1 Wild-Type, Y181C, Y181C + K103N | Activity against wild-type was lower than MKC-442, but moderate activity was observed against mutant strains, sometimes marginally better than MKC-442. | researchgate.net |

| N-1 allyloxymethyl-substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracils | HIV-1 Wild-Type, Y181C, K103N | Picomolar activity against wild-type and submicromolar activity against Y181C and K103N mutants. | researchgate.net |

SARS-CoV-2 Antiviral Effects

In the search for effective therapeutics against the COVID-19 pandemic, hybrid molecules incorporating a thiouracil scaffold have been investigated for their antiviral properties against SARS-CoV-2. acs.orgresearchgate.netnih.gov The primary replication enzyme of the virus, the RNA-dependent RNA polymerase (RdRp), has been a key target for these investigations. acs.orgresearchgate.netnih.gov

Inhibition of Viral RNA Levels

Research on hybrid thiouracil-coumarin analogues (HTCAs) has confirmed their ability to inhibit the replication of SARS-CoV-2 in vitro. acs.orgresearchgate.net The antiviral efficacy was measured by quantifying viral RNA levels using real-time quantitative reverse transcription PCR (RT-qPCR). acs.orgresearchgate.netnih.gov The results demonstrated a dose-dependent decrease in viral RNA upon treatment with these compounds. acs.org Several of the synthesized HTCAs showed notable potency, with no cytotoxicity observed in the host Vero CCL-81 cells at the tested concentrations. acs.orgresearchgate.net

Table 2: In Vitro Anti-SARS-CoV-2 Activity of Hybrid Thiouracil-Coumarin Analogues (HTCAs)

| Compound | EC₅₀ (μM) | Cell Line | Assay Method | Reference(s) |

| 5d | 14.3 ± 0.14 | Vero CCL-81 | RT-qPCR | acs.org, researchgate.net, nih.gov |

| 5e | 6.59 ± 0.28 | Vero CCL-81 | RT-qPCR | acs.org, researchgate.net, nih.gov |

| 5f | 86.3 ± 1.45 | Vero CCL-81 | RT-qPCR | acs.org, researchgate.net, nih.gov |

| 5i | 124 ± 2.38 | Vero CCL-81 | RT-qPCR | acs.org, researchgate.net, nih.gov |

Efficacy against SARS-CoV-2 Variants (e.g., D614G, B.1.617.2)

The emergence of SARS-CoV-2 variants with increased transmissibility and potential for immune evasion has underscored the need for broadly effective antiviral agents. Certain hybrid thiouracil-coumarin analogues have been evaluated for their efficacy against prominent variants, including D614G and B.1.617.2 (Delta). acs.orgresearchgate.net The findings indicated that some of these compounds successfully reduced the replication of these variants, highlighting their potential as broad-spectrum inhibitors. acs.orgresearchgate.netnih.gov Specifically, compounds 5d and 5e showed broad-spectrum activity, while compounds 5f and 5h were noted as being more selective against the SARS-CoV-2 variants. acs.orgnih.gov

Targeting Viral Polymerase (RdRp)

The primary mechanism for the antiviral action of these thiouracil analogues against SARS-CoV-2 is believed to be the inhibition of the RNA-dependent RNA polymerase (RdRp). acs.orgresearchgate.netnih.gov The RdRp is a crucial enzyme that synthesizes viral RNA, making it an attractive target for antiviral drugs. mednexus.orgmdpi.com

Computational studies, including molecular docking, were performed to investigate the interaction between the lead thiouracil-coumarin hybrid compounds and the RdRp catalytic domain. acs.orgnih.gov These in silico analyses revealed that the lead compounds, such as 5d and 5e, share a common catalytic binding site with Remdesvir triphosphate (RTP), a known RdRp inhibitor. acs.orgresearchgate.net The lactone ring of compound 5d, for example, was shown to form hydrogen bond interactions with key amino acid residues (N497 and R569) at the catalytic site of the viral polymerase. acs.org This suggests that these thiouracil derivatives act as competitive inhibitors, disrupting the RNA synthesis process essential for viral replication. acs.orgnih.gov

Bovine Viral Diarrhea Virus (BVDV) Activity

The antiviral potential of thiouracil derivatives extends to other RNA viruses. Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is a significant veterinary pathogen and is also used as a surrogate model for the Hepatitis C virus (HCV) in drug discovery research. ekb.eg Certain novel 2-thiopyrimidine-5-carbonitrile derivatives, synthesized from a thiouracil precursor, have been investigated as antiviral agents against BVDV. ekb.egekb.eg Specific compounds from this series demonstrated promising antiviral activity against BVDV, indicating that the thiouracil scaffold is a viable starting point for developing inhibitors against pestiviruses. ekb.egekb.eg

Inhibitory Effect on Other Culture Viruses

Thiouracil derivatives, including analogs of this compound, have been a subject of significant research for their potential as antiviral agents. ontosight.ainih.gov Studies have demonstrated that these compounds can inhibit the replication of various viruses. ontosight.ai For instance, research into 2-thiouracil nucleosides has revealed potent and selective antiviral activities against herpes simplex virus (HSV), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). researchgate.net

The structural configuration, particularly the substitution at the 5-position of the thiouracil ring, plays a crucial role in the antiviral efficacy. The elongation of the 5-alkyl chain from a methyl to an ethyl group in 2-thiocytosine (B14015) nucleosides was found to significantly increase anti-HSV-1 activity. nih.gov Specifically, the analog 2'-deoxy-5-ethyl-2-thiocytidine (TN-53) was identified as a highly potent and selective anti-HSV compound. nih.gov Another analog, 5-(2-Hydroxyethyl)-2-thiouracil, demonstrated activity against HSV-1 and VZV. vulcanchem.com

Furthermore, analogs of this compound have shown noteworthy activity against human immunodeficiency virus (HIV). The derivative 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil exhibits nanomolar activity against wild-type HIV-1 by non-competitively inhibiting the reverse transcriptase enzyme, which is essential for viral DNA synthesis. vulcanchem.com Another related compound, 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil, has been shown to remain active against a majority of HIV-1 mutant strains known to be resistant to other nonnucleoside RT inhibitors. asm.org Beyond human viruses, certain novel 2-thiopyrimidine-5-carbonitrile derivatives have displayed promising antiviral activity against the Bovine Viral Diarrhea Virus (BVDV), a pestivirus affecting cattle. ekb.eg

Table 1: Antiviral Activity of this compound Analogs

| Compound/Analog | Target Virus | Observed Activity | Source(s) |

|---|---|---|---|

| 2'-deoxy-5-ethyl-2-thiocytidine (TN-53) | Herpes Simplex Virus (HSV-1) | Potent and selective inhibition. EC₅₀ of 0.04 µM. | nih.gov |

| 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil | Human Immunodeficiency Virus (HIV-1) | Nanomolar activity (EC₅₀ = 0.001–0.01 μM); inhibits reverse transcriptase. | vulcanchem.com |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Human Immunodeficiency Virus (HIV-1) Mutant Strains | Remains active against mutant strains resistant to other nonnucleoside RT inhibitors. | asm.org |

| 5-(2-Hydroxyethyl)-2-thiouracil | Herpes Simplex Virus-1 (HSV-1) & Varicella-Zoster Virus (VZV) | Exhibits antiviral activity. | vulcanchem.com |

| Novel 2-thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Promising antiviral activity observed for specific derivatives. | ekb.eg |

Antimicrobial Studies

The antimicrobial properties of this compound and its derivatives have been extensively investigated, revealing a range of activities against various bacterial and fungal pathogens. nih.govontosight.airesearchgate.net

Antibacterial Activity

Thiouracil derivatives are recognized for their potential as antibacterial agents. ontosight.aisrce.hr Research has shown that modifications to the thiouracil structure can lead to compounds with significant antibacterial efficacy. The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase or DNA polymerase IIIC, which are critical for DNA replication and cell division. researchgate.netnih.gov

Several analogs of this compound have demonstrated notable activity against Gram-positive bacteria. For instance, solutions of 2-thiouracil have been found to completely inhibit the growth of Staphylococcus aureus. pharmacophorejournal.com More complex derivatives have shown enhanced and specific activities. A study on 6-aryl-5-cyano thiouracils revealed that certain compounds possessed superior antibacterial activity against S. aureus and B. subtilis when compared to the reference drug amoxicillin. nih.govekb.eg Another series of novel thiouracil derivatives featuring an acyl thiourea (B124793) moiety exhibited promising antibacterial activities against Gram-positive strains, including Bacillus subtilis and Staphylococcus aureus. researchgate.net

Furthermore, hybrid compounds that link a uracil structure to other antibacterial agents have been developed. Derivatives of 6-(3-ethyl-4-methylanilino)uracil, known as EMAU, were found to be potent inhibitors of DNA polymerase IIIC from Bacillus subtilis and showed strong antibacterial action against a panel of Gram-positive organisms, including S. aureus. nih.gov Metal complexes of 2-thiouracil and its derivatives have also been reported to have remarkable activity against S. aureus. mdpi.com

The activity of thiouracil derivatives against Gram-negative bacteria appears to be more varied. While some derivatives show efficacy, others have limited effects. For example, certain N'-(2-thiouracil-5-oyl)hydrazone derivatives were screened for activity, with some showing high antibacterial action against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Similarly, thiouracil derivatives containing an acyl thiourea moiety displayed promising activity against E. coli. researchgate.net

However, the general inhibitory effect can be moderate. Thiopurine derivatives related to thiouracil showed a good inhibitory effect against Gram-positive bacteria but only moderate activity against Gram-negative bacteria like E. coli. ekb.eg In some cases, hybrid molecules have shown improved potency. A hybrid compound combining an anilinouracil with a fluoroquinolone showed moderate potency against standard Gram-negative strains, including E. coli, but was inactive against P. aeruginosa. asm.org

Table 2: Antibacterial Activity of this compound and its Analogs

| Compound/Analog | Bacterial Strain | Observed Activity | Source(s) |

|---|---|---|---|

| 6-Aryl-5-cyano thiouracil derivatives (7b, 7c) | S. aureus, B. subtilis | Superior activity compared to amoxicillin. | nih.gov |

| Thiouracil derivatives with acyl thiourea moiety | S. aureus, B. subtilis, E. coli | Promising inhibitory activities. | researchgate.net |

| N'-(2-thiouracil-5-oyl)hydrazone derivatives (3g, 4a) | S. aureus, E. coli, P. aeruginosa | High antibacterial activity against the tested strains. | researchgate.net |

| 6-(3-ethyl-4-methylanilino)uracil (EMAU) derivatives | S. aureus, B. subtilis | Potent inhibitors of DNA polymerase IIIC; potent antibacterial activity. | nih.gov |

| 2-Thiouracil | S. aureus, E. coli | Inhibitory activity reported. | pharmacophorejournal.com |

| Metal complexes of 2-thiouracil | S. aureus, E. coli | Remarkable activity observed. | mdpi.com |

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Antifungal Activity

In addition to antibacterial and antiviral properties, various thiouracil derivatives have been evaluated for their effectiveness against fungal pathogens. nih.govderpharmachemica.com

Candida albicans is a common target in the screening of new antifungal agents, and several this compound analogs have shown promising results. A study of 5,6-disubstituted 2-thiouracils found that a derivative bearing a 5-ethyl group, a 6-piperonyl group, and an S-phthalimidopropyl residue was the most active compound against both S. aureus and C. albicans. researchgate.net In another significant finding, a specific 6-aryl-5-cyano thiouracil derivative (compound 4i) was identified as a broad-spectrum antimicrobial agent that exhibited higher antifungal activity against C. albicans than the reference drug amphotericin B. nih.gov The antifungal potential of 5-cyano-2-thiouracil derivatives against C. albicans has been noted in other reports as well. derpharmachemica.com

However, not all thiouracil derivatives are effective against this fungus. Studies on certain classes of these compounds, such as a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles and various 5-alkyluracil derivatives, found them to be practically inactive against C. albicans. thieme-connect.comnih.gov This highlights the critical role that specific substitutions on the thiouracil ring play in determining antifungal efficacy.

Table 3: Antifungal Activity of this compound and its Analogs

| Compound/Analog | Fungal Strain | Observed Activity | Source(s) |

|---|---|---|---|

| 6-Aryl-5-cyano thiouracil derivative (4i) | Candida albicans | Higher activity than reference drug amphotericin B (MIC = 2.34 µg/mL). | nih.gov |

| 5-ethyl-6-piperonyl-2-(substituted)thiopyrimidin-4(3H)-one | Candida albicans | The derivative with an S-phthalimidopropyl residue was the most active congener. | researchgate.net |

| Metal complexes of 2-thiouracil derivatives | Candida albicans | Remarkable activity reported. | mdpi.com |

| 5-Cyano-2-thiouracil derivatives | Candida albicans | Antifungal activity reported. | derpharmachemica.com |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Candida albicans | No activity observed. | thieme-connect.com |

| 5-Alkyluracil derivatives (6a-j, 7a-c) | Candida albicans | Practically inactive. | nih.gov |

Antioxidant Properties

The antioxidant potential of thiouracil derivatives has been a subject of significant research interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. research-nexus.netnih.gov Thiouracil analogs have been investigated for their ability to mitigate oxidative damage through various mechanisms. mdpi.comresearchgate.net

A study on a series of novel 2-thiouracil-5-sulfonamide derivatives, which are analogs of this compound, demonstrated their potential as antioxidant agents. research-nexus.netnih.gov These compounds were evaluated for their efficacy in scavenging free radicals and inhibiting enzymatic and non-enzymatic lipid peroxidation. mdpi.comresearchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of compounds, based on their ability to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com A series of 2-thiouracil-5-sulfonamide derivatives (compounds 3–9) were tested, showing a wide range of free radical scavenging efficiencies with IC₅₀ values from 7.55 to 80.0 µg/mL. nih.gov

The structure-activity relationship (SAR) analysis revealed that the antioxidant potency is influenced by the nature of the heterocyclic pharmacophore and the substituents on the aromatic ring. nih.gov The order of free radical scavenging activity was found to be thiazoles (9) > thiosemicarbazones (5) > amino pyridines (7) > pyridones (6). nih.gov Specifically, thiazole (B1198619) derivative 9d (IC₅₀ = 7.55 ± 1.70 µg/mL) and thiosemicarbazone 5c (IC₅₀ = 8.0 ± 1.20 µg/mL) were among the most potent compounds, showing better activity than the standard, ascorbic acid (IC₅₀ = 12.80 ± 0.90 µg/mL). researchgate.net The potent activity of these compounds is attributed to the presence of the thiazole and thiosemicarbazone moieties. nih.gov

Table 1: DPPH Radical Scavenging Activity of 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | IC₅₀ (µg/mL) ± SEM researchgate.net |

|---|---|

| 5c | 8.0 ± 1.20 |

| 5d | 9.8 ± 0.95 |

| 6d | 21.0 ± 0.5 |

| 7d | 17.0 ± 1.63 |

| 9c | 10.0 ± 0.83 |

| 9d | 7.55 ± 1.70 |

| Ascorbic Acid (Standard) | 12.80 ± 0.90 |

The same series of 2-thiouracil-5-sulfonamide derivatives were evaluated for their ability to scavenge hydrogen peroxide. mdpi.comresearchgate.net The thiazole derivatives 9a-d showed the most significant H₂O₂ scavenging activity, with IC₅₀ values ranging from 15.0 ± 0.89 to 20.0 ± 1.40 µg/mL. researchgate.net These values indicate a higher potency compared to the standard ascorbic acid (IC₅₀ = 23.0 ± 1.37 µg/mL). researchgate.net

Aminopyridines (7a-d ) and pyridones (6a-d ) also exhibited H₂O₂ scavenging activity comparable to ascorbic acid. nih.gov In contrast, 2-thiouracil thiosemicarbazones (5a-d ) displayed only a moderate inhibitory effect in this assay. nih.gov

Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity of 2-Thiouracil Analogs

| Compound | IC₅₀ (µg/mL) ± SEM researchgate.net |

|---|---|

| 6d | 28.8 ± 1.05 |

| 7d | 23.9 ± 1.34 |

| 9a | 20.0 ± 1.40 |

| 9b | 18.0 ± 0.72 |

| 9c | 16.0 ± 1.20 |

| 9d | 15.0 ± 0.89 |

| Ascorbic Acid (Standard) | 23.0 ± 1.37 |

Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant defense. mdpi.com The ability of the novel 2-thiouracil-5-sulfonamide derivatives to inhibit microsomal lipid peroxidation was assessed. nih.gov

The thiazole derivatives 9a-d demonstrated pronounced antioxidant activity, with IC₅₀ values ranging from 20.0 ± 1.56 to 22.0 ± 1.40 µg/mL. nih.gov This activity was significantly higher than that of the standard, ascorbic acid (IC₅₀ = 36.0 ± 1.30 µg/mL). nih.gov The aminopyridine analogs 7a-d were found to be nearly as active as ascorbic acid, while the thiosemicarbazone derivatives 5a-d showed moderate inhibitory effects. nih.gov

Table 3: Lipid Peroxidation Inhibition by 2-Thiouracil Analogs

| Compound | IC₅₀ (µg/mL) ± SEM researchgate.netnih.gov |

|---|---|

| 7d | 36.4 ± 1.33 |

| 9a | 22.0 ± 1.40 |

| 9b | 21.0 ± 1.45 |

| 9c | 20.5 ± 1.48 |

| 9d | 20.0 ± 1.56 |

| Ascorbic Acid (Standard) | 36.0 ± 1.30 |

Lipoxygenases (LOXs) are enzymes involved in the pathogenesis of various inflammatory and neurological conditions through the oxidation of fatty acids. mdpi.com Therefore, 15-LOX is a significant therapeutic target. mdpi.com

The inhibitory activity of the 2-thiouracil-5-sulfonamide derivatives against the soybean 15-LOX enzyme was evaluated. mdpi.com Thiazole derivatives 9a-d showed potent 15-LOX inhibition compared to the standard inhibitor, quercetin (B1663063) (IC₅₀ = 3.6 µM). mdpi.com Specifically, compounds 9b (IC₅₀ = 1.80 ± 0.06 µM) and 9c (IC₅₀ = 1.95 ± 0.06 µM), substituted with chloro and fluoro groups respectively, were the most potent, being approximately twice as active as quercetin. mdpi.com Thiosemicarbazone, pyridone, and aminopyridine derivatives also showed good, albeit lower, inhibitory activity. mdpi.com

Table 4: 15-Lipoxygenase (15-LOX) Inhibition by 2-Thiouracil Analogs

| Compound | IC₅₀ (µM) ± SEM mdpi.com |

|---|---|

| 5c | 5.5 ± 0.02 |

| 6d | 7.5 ± 0.04 |

| 7d | 6.6 ± 0.05 |

| 9b | 1.80 ± 0.06 |

| 9c | 1.95 ± 0.06 |

| Quercetin (Standard) | 3.6 µM |

Lipid Peroxidation Inhibition

Antithyroid Activity

Thiouracil derivatives are well-established antithyroid agents used in the management of hyperthyroidism. nih.gov The primary mechanism of action involves the inhibition of thyroid hormone biosynthesis. acs.org These compounds, including analogs like 6-n-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU), act by interfering with the function of thyroid peroxidase (TPO). nih.gov

TPO is a heme-containing enzyme that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosyl residues to form the thyroid hormones, thyroxine (T4) and 3,3',5-triiodothyronine (T3). nih.govacs.org Thiouracil derivatives inhibit these TPO-mediated steps, thereby reducing the production of thyroid hormones. Some analogs, like PTU, can also inhibit the enzyme iodothyronine deiodinase (ID-1), which is responsible for the conversion of T4 to the more active T3 in peripheral tissues. nih.gov

Structural activity relationship (SAR) studies on the thiouracil nucleus aim to enhance these inhibitory effects. For instance, modifications targeting hydrophobic side chains in the TPO binding site have been shown to result in superior antithyroid activity compared to PTU in animal models. nih.govresearchgate.net

Central Nervous System (CNS) Activity

Pyrimidine-based compounds, including thiouracil derivatives, have been associated with a range of biological activities affecting the central nervous system. encyclopedia.pubddtjournal.com Research has explored their potential as CNS depressants and anticonvulsants. researchgate.netpensoft.net

Quantitative structure-activity relationship (QSAR) studies have been performed on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives to investigate their CNS depressant effects, specifically on locomotor activity. researchgate.netchalcogen.ro These studies indicated that descriptors such as the van der Waals surface area, dipole moment, and the count of double-bonded atoms are important determinants for CNS depressant activity. researchgate.net The synthesized thiouracil derivatives in these studies produced a significant decrease in locomotor activity in mice. chalcogen.ro

Furthermore, certain uracil thioureas have been found to possess potent CNS antidepressant activity in animal models, acting as narcotic, barbiturate, and anesthetic antagonists. google.com Other studies have investigated the anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one derivatives, demonstrating the potential of the thiouracil scaffold in developing agents for neurological disorders. pensoft.net

CNS Depressant (Locomotor) Activity

Research into the central nervous system (CNS) effects of 2-thiouracil derivatives has revealed their potential as CNS depressants. Specifically, studies on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives have demonstrated a significant decrease in locomotor activity in mice. chalcogen.ro Quantitative structure-activity relationship (QSAR) studies were conducted on twenty-four such derivatives to understand the chemical properties influencing this activity. chalcogen.roresearchgate.net

The results indicated that all tested thiouracil derivatives caused a notable reduction in locomotor activity, ranging from 53.92% to 89.50%. chalcogen.ro The QSAR models developed from this data showed a strong correlation between the compounds' structural features and their CNS depressant effects. chalcogen.roresearchgate.net Key molecular descriptors identified as important for this activity include the van der Waals surface area, dipole moment, and the y-component of the dipole moment. chalcogen.roresearchgate.net These findings suggest that both the size and electronic properties of the molecules play a crucial role in their ability to depress locomotor activity. chalcogen.roresearchgate.net

Other Potential Biological Activities

Uridine (B1682114) Phosphorylase Inhibition

This compound and its analogs have been investigated for their inhibitory effects on uridine phosphorylase (UrdPase), an enzyme involved in pyrimidine metabolism. cymitquimica.comtandfonline.com Inhibition of this enzyme is a target for enhancing the efficacy of certain chemotherapeutic agents. doi.orgnih.gov

Studies on various pyrimidine analogs have shown that substitutions at the C-5 and C-6 positions of the uracil ring are critical for inhibitory activity against UrdPase. For instance, uracil analogs with electron-withdrawing groups at the C-5 position and electron-releasing groups at the C-6 position were found to be effective inhibitors. nih.gov One of the potent inhibitors identified was 6-benzyl-2-thiouracil. nih.govresearchgate.net In studies involving human uterine leiomyomas, 6-benzyl-2-thiouracil was found to inhibit thymidine (B127349) phosphorylase in a mixed manner. doi.orgresearchgate.net

Another potent inhibitor of UrdPase is 5-ethyl-2,2'-anhydrouridine (B1252360) (ANEUR), which demonstrated a strong inhibitory effect on the enzyme isolated from sarcoma 180 cells. nih.gov The interest in 5-benzyl-2-thiouracil analogs as potential uridine phosphorylase inhibitors has led to improved methods for their synthesis. tandfonline.com

| Compound | Target Enzyme | Type of Inhibition | Ki Value (µM) | Source |

| 6-benzyl-2-thiouracil | Uridine Phosphorylase | Competitive | 190 | nih.gov |

| 6-benzyl-2-thiouracil | Thymidine Phosphorylase | Mixed | - | researchgate.net |

P2Y2 and P2Y14 Receptor Agonism for 2-thiouridine-5′-O-di- and triphosphates

Analogs of 2-thiouridine (B16713), specifically its 5'-O-diphosphate and triphosphate derivatives, have been identified as potent and selective agonists for P2Y2 and P2Y14 receptors. researchgate.netsemanticscholar.orgnih.govresearchgate.net These receptors are part of the P2Y family of G-protein-coupled receptors that are activated by extracellular nucleotides and are involved in various physiological processes. researchgate.net

The 2-thio modification of uridine nucleotides has been shown to enhance potency at the P2Y2 receptor. researchgate.net For example, 2-thiouridine-5'-triphosphate (2-Thio-UTP) is a potent and selective agonist for the human P2Y2 receptor. trilinkbiotech.comtocris.comjenabioscience.com The combination of a 2-thio modification with other structural changes, such as a 2'-amino group, can further increase potency and selectivity for the P2Y2 receptor over other P2Y subtypes like P2Y4.

A 2-thiouracil modification in UDP-glucose was found to enhance its potency at the P2Y14 receptor by sevenfold. nih.gov However, the P2Y14 receptor appears to be less permissive to modifications in the uracil or ribose moieties compared to other P2Y receptors. nih.gov

| Compound | Receptor | Activity | EC50 (µM) | Source |

| 2-Thio-UTP | hP2Y2 | Agonist | 0.035 | tocris.com |

| 2-Thio-UTP | hP2Y4 | Agonist | 0.35 | tocris.com |

| 2-Thio-UTP | hP2Y6 | Agonist | 1.5 | tocris.com |

| 2-thiouracil modified UDP-glucose | hP2Y14 | Agonist | 0.049 | nih.gov |

Toll-like Receptor (TLR) Studies (S2U-RNAs)

RNAs containing 2-thiouridine (s2U-RNAs) have been utilized in structure-activity relationship studies of Toll-like receptors (TLRs). researchgate.netsemanticscholar.orgnih.govresearchgate.net TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. news-medical.netmdpi.com

Research has shown that modifications to RNA nucleosides can significantly impact their ability to activate TLRs. nih.gov Specifically, the incorporation of modified nucleosides such as 2-thiouridine (s2U) into RNA has been found to ablate the activation of human TLR3, TLR7, and TLR8. nih.govresearchgate.net In vitro transcribed RNA containing s2U modifications lacked the ability to stimulate TLR3. nih.gov Furthermore, s2U modifications impeded the stimulation of TLR7 and TLR8. news-medical.netnih.gov This suggests that the innate immune system may differentiate between self and foreign RNA based on the presence of such modifications. nih.gov The use of 2-thiouracil can also prevent immunostimulation mediated by RIG-I. frontiersin.org

Suppression of Interferon-Inducible Protein Kinase PKR

Analogs of 2-thiouridine have been identified as suppressors of the interferon-inducible protein kinase PKR. researchgate.netsemanticscholar.orgnih.govresearchgate.net PKR is an enzyme that, when activated by double-stranded RNA (dsRNA), leads to the inhibition of protein synthesis. google.com The activation of PKR is a component of the non-specific response of mammalian cells to dsRNA. google.com

It has been reported that the use of 2-thiouracil can prevent immunostimulation mediated by RIG-I, which is upstream of PKR activation in some signaling pathways. frontiersin.org Additionally, certain minor groove modifications in siRNA, which can include 2-thiouracil derivatives, have been shown to block the activation of PKR. nih.gov

Inhibitory Effects on Tyrosinase

Thiourea-containing compounds, including derivatives of 2-thiouracil, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.netmdpi.com The inhibition of tyrosinase is of interest for cosmetic and therapeutic applications related to hyperpigmentation.

Studies have shown that thiouracil, methylthiouracil (B1676490), and propylthiouracil (B1679721) can inhibit mushroom tyrosinase. nih.govresearchgate.netmdpi.com Kinetic studies have characterized these thiourea-containing drugs as non-competitive inhibitors of the enzyme. nih.govresearchgate.netmdpi.com Docking simulations suggest that both the nitrogen of the thiourea moiety and the thione group are important for interaction with the tyrosinase active site. nih.govresearchgate.net A study on 5-(benzyloxy)-2-thiouracil (B142450) demonstrated its ability to inhibit both the monophenolase and diphenolase activities of tyrosinase, with IC50 values of 12.6 µM and 4.0 µM, respectively.

| Compound | Target | IC50 (µM) | Source |

| Thioacetazone | Mushroom Tyrosinase | 14 | nih.govresearchgate.net |

| Ambazone | Mushroom Tyrosinase | 15 | nih.govresearchgate.net |

| 5-(Benzyloxy)-2-thiouracil | Tyrosinase (monophenolase) | 12.6 | |

| 5-(Benzyloxy)-2-thiouracil | Tyrosinase (diphenolase) | 4.0 |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The biological activity of 2-thiouracil (B1096) derivatives is significantly modulated by the nature and position of substituents on the pyrimidine (B1678525) ring. For instance, the introduction of an ethyl group at the 5-position has been shown to increase lipophilicity, which can enhance membrane permeability. vulcanchem.com In the context of anti-HIV activity, compounds with a 5-ethyl substituent demonstrated 10 to 100 times higher activity compared to those with methyl or isopropyl groups. vulcanchem.com

Research on 2-thiouracil-5-sulfonamide derivatives has indicated that antioxidant activity is dependent on the type of heterocyclic pharmacophore and the substituents on aromatic rings. mdpi.com The presence of electron-donating groups, such as methoxy (B1213986) (OCH3) and methyl (CH3), on an attached phenyl ring was found to be more beneficial for antioxidant capacity than electron-withdrawing groups like mono chloro or fluoro substituents. mdpi.com This is attributed to the ability of electron-donating groups to activate the aromatic ring through resonance or inductive effects, facilitating the donation of electrons. mdpi.com

In terms of antibacterial activity, the presence of an aromatic or heteroaromatic moiety with a more lipophilic character has been shown to contribute significantly. researchgate.net Furthermore, studies on 5-cyano thiouracil derivatives suggest that for improved antibacterial activity, a molecule should ideally have low lipophilicity, a low dipole moment (be minimally polar), and high electrophilicity. sciepub.com

The following table summarizes the influence of various substituents on the biological activity of 2-thiouracil derivatives:

Table 1: Influence of Substituents on Biological Activity| Substituent/Modification | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Ethyl | 5 | Increased anti-HIV-1 activity compared to methyl or isopropyl. vulcanchem.com | vulcanchem.com |

| Electron-donating groups (e.g., -OCH3, -CH3) on phenyl ring | Varies | Enhanced antioxidant activity. mdpi.com | mdpi.com |

| Electron-withdrawing groups (e.g., -Cl, -F) on phenyl ring | Varies | Decreased antioxidant activity. mdpi.com | mdpi.com |

| Aromatic/heteroaromatic moiety | Varies | Increased antibacterial activity (associated with lipophilicity). researchgate.net | researchgate.net |

| Low lipophilicity, low dipole moment, high electrophilicity | 5 (cyano derivatives) | Predicted to improve antibacterial activity. sciepub.com | sciepub.com |

Role of the 2-Thiouracil Nucleus in Pharmacological Efficacy

The 2-thiouracil nucleus is a fundamental scaffold for the biological activity of this class of compounds. researchgate.net It is considered essential for antimicrobial activity, and its presence forms the basis for developing potent antibacterial, antiviral, and antineoplastic agents. researchgate.net The unique structural features of the 2-thiouracil core, which includes an active -HN-CS-NH- group within a pyrimidine heterocyclic system, contribute to its diverse pharmacological properties. researchgate.net While the pyrimidine nucleus itself is generally unreactive towards electrophilic substitution, the 2-thiouracil nucleus is activated due to the electron-releasing effects of its hydroxyl (-OH) and thiol (-SH) groups in tautomeric forms. researchgate.net This inherent reactivity makes it a valuable starting point for the synthesis of various biologically active molecules. nih.gov Thiouracils have been identified as significant biochemical ligands and are effective in controlling tumor growth and inhibiting the proliferation of viruses and bacteria. nih.gov

Impact of Substituents at Position 5 on Cytotoxic Efficacy

Substitutions at the 5-position of the 2-thiouracil ring play a crucial role in determining the cytotoxic efficacy of these derivatives. Research has consistently shown that modifying this position can lead to compounds with significant anticancer potential. researchgate.net For example, various 5-substituted-2-thiouracil derivatives have been found to inhibit DNA synthesis, a key target in cancer therapy. researchgate.net

In a study on novel 2-thiouracil-5-sulfonamide isosteres, it was found that certain substitutions at the 5-position led to potent anticancer activity against breast (MCF-7) and liver (HEPG-2) carcinoma cell lines. pharmacophorejournal.com Specifically, a derivative (compound 5d in the study) with a particular thiosemicarbazone moiety attached via a linker to the 5-position exhibited greater cytotoxicity against both cell lines than the standard anticancer drug 5-Fluorouracil (B62378). pharmacophorejournal.com

The introduction of an allyl group at position 5 has also been investigated, conferring unique physicochemical properties such as increased lipophilicity. Derivatives of 5-allyl-6-methyl-2-thiouracil (B1331734) have shown dose-dependent cytotoxicity in in-vitro studies on cancer cell lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics.

The following table presents data on the cytotoxic activity of selected 5-substituted 2-thiouracil derivatives against cancer cell lines.

Table 2: Cytotoxic Activity of 5-Substituted 2-Thiouracil Derivatives

| Compound | Substitution at Position 5 | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 5d | -CH2-NH-C6H4-C(CH3)=N-NH-CS-NH-CH3 | MCF-7 (Breast) | 0.52 | pharmacophorejournal.com |

| Compound 5d | -CH2-NH-C6H4-C(CH3)=N-NH-CS-NH-CH3 | HEPG-2 (Liver) | 0.63 | pharmacophorejournal.com |

| 5-Fluorouracil (Reference) | -F | MCF-7 (Breast) | 0.67 | pharmacophorejournal.com |

| 5-Fluorouracil (Reference) | -F | HEPG-2 (Liver) | 5.00 | pharmacophorejournal.com |

Correlation between Anti-HIV-1 Activity and N-1 Substitution Pattern

A clear correlation exists between the anti-HIV-1 activity of 2-thiouracil derivatives and the substitution pattern at the N-1 position. researchgate.net Research on analogues of Emivirine (MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has highlighted the importance of the N-1 substituent. researchgate.net Specifically, N-1 alkylated derivatives of 5-ethyl-6-(1-naphthylmethyl)-2-thiouracil (B1227411) were found to be highly active against HIV-1. researchgate.net

Furthermore, studies on 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which are structurally related to 2-thiouracils, have shown that the nature of the N-1 substituent influences activity against drug-resistant HIV-1 strains. asm.org A series of these derivatives were evaluated against HIV-1 mutant strains with various amino acid substitutions in the reverse transcriptase (RT) enzyme. asm.org The results indicated that compounds like 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil retained activity against a majority of these resistant strains. asm.orgnih.gov The ethoxymethyl group at the N-1 position, in particular, appears to confer robust anti-HIV activity, even against mutant viruses. vulcanchem.com

The following table summarizes the activity of a key 2-thiouracil derivative against wild-type and mutant HIV-1 strains.

Table 3: Anti-HIV-1 Activity of a 5-Ethyl-1-ethoxymethyl-2-thiouracil Derivative

| Compound | HIV-1 Strain | Key RT Mutation | EC50 (µM) | Reference |

|---|---|---|---|---|

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Wild-Type (IIIB) | None | <0.1 | asm.org |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Mutant | 103-Lys→Asn | <0.1 | asm.org |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Mutant | 106-Val→Ala | 0.06 - 0.1 | asm.org |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Mutant | 181-Tyr→Cys | Not specified, but retains activity | asm.org |

| 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Mutant | 181-Tyr→Ile | 0.11 - 0.60 | asm.org |

Lipophilic Character and Antibacterial Activity

The lipophilic character of 2-thiouracil derivatives is a significant determinant of their antibacterial activity. researchgate.net Increased lipophilicity can facilitate the passive transport of these compounds across bacterial biological membranes, allowing them to reach their molecular targets more effectively. researchgate.net It has been noted that the presence of an aromatic or heteroaromatic moiety, which often increases lipophilicity, contributes significantly to antibacterial action. researchgate.netnih.gov

Importance of Specific Moieties (e.g., Thiosemicarbazides, Pyridine (B92270), Thiazole (B1198619) Rings)

The incorporation of specific chemical moieties, such as thiosemicarbazides, pyridine, and thiazole rings, into the 2-thiouracil scaffold has been shown to be a successful strategy for enhancing biological activity. researchgate.netresearchgate.net

Thiosemicarbazides: Derivatives containing a thiosemicarbazone group have demonstrated potent antioxidant and anticancer activities. mdpi.compharmacophorejournal.com For instance, 2-thiouracil thiosemicarbazones exhibited strong antioxidant effects in DPPH radical scavenging assays. mdpi.com In anticancer studies, a thiosemicarbazone derivative of 2-thiouracil showed superior cytotoxicity against breast and liver cancer cell lines compared to a standard drug. pharmacophorejournal.com

Pyridine: The introduction of pyridine rings into 2-thiouracil derivatives has been linked to enhanced antioxidant and antimicrobial properties. mdpi.comresearchgate.net Aminopyridine and pyridone-substituted thiouracils displayed significant H2O2 scavenging activity. mdpi.com The synergistic effect of the amino group and the pyridine ring is believed to contribute to this enhanced antioxidant action. mdpi.com

Thiazole: Thiazole-containing 2-thiouracil derivatives have shown notable antioxidant, antimicrobial, and 15-lipoxygenase (15-LOX) inhibitory activity. mdpi.comresearchgate.net These derivatives were found to be superior to the standard quercetin (B1663063) in inhibiting 15-LOX. mdpi.com The thiazole ring is thought to enhance the radical scavenging ability of these compounds. mdpi.com The synthesis of thiazole derivatives can often be achieved from thiosemicarbazone precursors. researchgate.net

The following table highlights the enhanced biological activities observed upon incorporating these specific moieties.

Table 4: Biological Activity of 2-Thiouracil Derivatives with Specific Moieties

| Moiety | Biological Activity | Observation | Reference |

|---|---|---|---|

| Thiosemicarbazone | Antioxidant | Potent DPPH radical scavenging activity. mdpi.com | mdpi.com |

| Thiosemicarbazone | Anticancer | High cytotoxicity against MCF-7 and HEPG-2 cell lines. pharmacophorejournal.com | pharmacophorejournal.com |

| Pyridine (Aminopyridine/Pyridone) | Antioxidant | Comparable H2O2 scavenging activity to ascorbic acid. mdpi.com | mdpi.com |

| Pyridine | Antimicrobial | Found to show potent in vitro antimicrobial activity. researchgate.net | researchgate.net |

| Thiazole | Antioxidant | Higher H2O2 scavenging potential than chalcone (B49325) counterparts. mdpi.com | mdpi.com |

| Thiazole | 15-LOX Inhibition | Superior inhibition compared to quercetin. mdpi.com | mdpi.com |

| Thiazole | Antimicrobial | Found to show potent in vitro antimicrobial activity. researchgate.net | researchgate.net |

Mechanism of Action Studies

Molecular Docking Investigations

Molecular docking is a computational method used to predict how a molecule binds to a target, typically a protein or enzyme. This technique has been crucial in understanding the potential mechanisms of action for 5-Ethyl-2-thiouracil by simulating its interaction with various enzymes.

Binding Mode Analysis with Target Enzymes (e.g., Thymidylate Synthase, CDK2A, 15-LOX, RdRp)

Molecular docking studies have shown that the thiouracil structure can interact with several important enzymes involved in disease processes.

Thymidylate Synthase (TS): As a key enzyme in DNA synthesis, TS is a major target for anticancer drugs. nih.gov Docking studies of thiouracil derivatives have been performed to understand their binding to TS. nih.govjapsonline.com For instance, certain 6-aryl-5-cyano thiouracil derivatives have shown binding patterns comparable to the well-known TS inhibitor, 5-fluorouracil (B62378). nih.gov Similarly, other thiouracil carbonitrile derivatives have demonstrated strong binding affinity, forming hydrogen bonds with key amino acid residues like Arg-50 and Ser-216 within the enzyme's active site. japsonline.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is an enzyme that plays a critical role in regulating the cell cycle, making it a target for cancer therapy. nih.gov Molecular docking of 2-thiouracil-5-sulfonamide derivatives has confirmed their ability to bind effectively to the active site of CDK2A, which supports their potential as anticancer agents that can halt cell cycle progression. nih.govnih.govresearchgate.net

15-Lipoxygenase (15-LOX): This enzyme is involved in inflammatory processes. Docking studies of novel 2-thiouracil-5-sulfonamide derivatives have shown that these compounds can fit properly into the active site of the human 15-LOX enzyme, suggesting a mechanism for their antioxidant and anti-inflammatory activity. mdpi.comnih.govresearchgate.net

RNA-dependent RNA polymerase (RdRp): RdRp is an essential enzyme for the replication of many viruses, including SARS-CoV-2. acs.orgresearchgate.net Molecular docking of hybrid thiouracil–coumarin (B35378) conjugates has revealed that they can bind to the catalytic site of the SARS-CoV-2 RdRp. acs.orgresearchgate.net These interactions suggest a potential antiviral mechanism by interfering with viral RNA synthesis. acs.orgresearchgate.net

Table 1: Summary of Molecular Docking Interactions of Thiouracil Derivatives

| Target Enzyme | Interacting Residues | Potential Biological Effect |

|---|---|---|

| Thymidylate Synthase (TS) | Arg-50, Ser-216 japsonline.com | Anticancer |

| Cyclin-Dependent Kinase 2 (CDK2A) | Not explicitly detailed nih.govnih.govresearchgate.net | Anticancer |

| 15-Lipoxygenase (15-LOX) | Not explicitly detailed mdpi.comnih.govresearchgate.net | Anti-inflammatory, Antioxidant |

Interference with Nucleic Acid Synthesis

Thiouracil and its derivatives, being structurally similar to the natural pyrimidine (B1678525) base uracil (B121893), can interfere with the synthesis of nucleic acids. ontosight.ai This interference is a key part of their mechanism of action. ontosight.ai The compounds can be mistakenly used by cellular machinery, leading to the creation of faulty RNA and DNA. This can disrupt the maturation of RNA and inhibit DNA synthesis, which is particularly detrimental to rapidly proliferating cells like cancer cells. researchgate.net Studies on tobacco mosaic virus also showed that 2-thiouracil (B1096) could inhibit viral RNA and protein synthesis. nih.gov

Inhibition of Enzyme Activity

A primary mechanism of action for thiouracils is the direct inhibition of enzyme activity. karger.com The most well-known example is their effect on thyroid peroxidase (TPO). iarc.froup.com Thiouracils, including related compounds like propylthiouracil (B1679721) and methylthiouracil (B1676490), are potent inhibitors of TPO. oup.comwikipedia.org This enzyme is essential for the production of thyroid hormones. drugbank.com By inhibiting TPO, thiouracils block the incorporation of iodine into tyrosine residues, thus preventing the synthesis of new thyroid hormones. iarc.frdrugbank.comnih.gov This action forms the basis of their use as antithyroid drugs. iarc.fr Beyond TPO, thiouracil derivatives have been shown to inhibit other enzymes, as indicated by the molecular docking studies on targets like TS and 15-LOX. mdpi.comkarger.com

Metabolic Pathways and Nucleotide Synthesis

The way thiouracils are processed in the body is crucial to their mechanism. They can enter the metabolic pathways normally used for pyrimidine synthesis, leading to the formation of "fraudulent" nucleotides that can disrupt cellular functions. ebm-journal.org

Thiouracil Conversion to Thiouridine by Uridine (B1682114) Phosphorylase

Thiouracil can be converted into its corresponding nucleoside, thiouridine. ebm-journal.org This reaction is catalyzed by the enzyme uridine phosphorylase, which is present in thyroid tissue and other cells. ebm-journal.orgnih.govnih.gov This conversion is an initial activation step, allowing the compound to be further metabolized. ebm-journal.org

Thiouridine Metabolism to Thio-UMP by Uridine Kinase

Once thiouridine is formed, it can be phosphorylated by the enzyme uridine kinase to produce thio-uridine 5'-monophosphate (Thio-UMP). ebm-journal.org The presence of uridine kinase activity has been demonstrated in thyroid tissue. ebm-journal.org Human uridine-cytidine kinases are also capable of phosphorylating thiouridine analogs. nih.govresearchgate.netmybiosource.com The formation of Thio-UMP is a critical step, as this fraudulent nucleotide can potentially be incorporated into RNA, leading to errors in genetic transcription and protein synthesis, which may contribute to some of the biological effects of thiouracil. karger.comebm-journal.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-thiouracil |

| Uracil |

| 5-fluorouracil |

| Thiouridine |

| Thio-uridine 5'-monophosphate (Thio-UMP) |

| Propylthiouracil |

| Methylthiouracil |

| Tyrosine |

| 6-aryl-5-cyano thiouracil |

| 2-thiouracil-5-sulfonamide |

| Thiouracil carbonitrile |

Protein Binding Interactions

The interaction of this compound with various proteins is a critical aspect of its mechanism of action, influencing its distribution, metabolism, and therapeutic or biological activity. Like other thiouracil derivatives, its binding is significantly influenced by the physicochemical properties of its substituents.

Studies on related compounds have demonstrated significant binding to serum albumins, which are major carrier proteins in the blood. The binding of thioureylene compounds such as 6-n-propyl-2-thiouracil (PTU) and 2-thiouracil to human serum albumin (HSA) has been confirmed. nih.gov Research indicates that the binding is driven by the hydrophobicity of the substituent on the thiouracil ring. nih.gov For instance, PTU and 6-n-benzyl-2-thiouracil exhibit binding to two classes of sites on HSA, whereas the less hydrophobic 2-thiouracil binds to a single low-affinity site. nih.gov This suggests that the ethyl group in this compound would enhance its hydrophobic interaction with albumin. Further studies using fluorescence spectroscopy have identified the binding site for PTU on both human and bovine serum albumin (BSA) to be in the vicinity of tryptophan residues, specifically Trp 214 in subdomain IIA of HSA. researchgate.net The binding of PTU to human and bovine serum albumin has been measured at 60.6% and 94.5%, respectively. iarc.fr